molecular formula C7H11NS B12838170 (4,5-Dimethylthiophen-2-YL)methanamine

(4,5-Dimethylthiophen-2-YL)methanamine

Cat. No.: B12838170
M. Wt: 141.24 g/mol
InChI Key: DFDNXKUTNOOVNR-UHFFFAOYSA-N
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Description

(4,5-Dimethylthiophen-2-YL)methanamine is a chemical compound with the molecular formula C7H11NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methanamine group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethylthiophen-2-YL)methanamine typically involves the alkylation of 4,5-dimethylthiophene. One common method is the reaction of 4,5-dimethylthiophene with formaldehyde and ammonium chloride under acidic conditions to form the corresponding methanamine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

(4,5-Dimethylthiophen-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (4,5-Dimethylthiophen-2-YL)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

    Thiophene: The parent compound, lacking the methanamine group.

    2-Methylthiophene: A similar compound with a single methyl group on the thiophene ring.

    3,4-Dimethylthiophene: Another derivative with methyl groups at different positions on the thiophene ring.

Uniqueness: (4,5-Dimethylthiophen-2-YL)methanamine is unique due to the presence of both methyl groups and a methanamine group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(4,5-dimethylthiophen-2-yl)methanamine

InChI

InChI=1S/C7H11NS/c1-5-3-7(4-8)9-6(5)2/h3H,4,8H2,1-2H3

InChI Key

DFDNXKUTNOOVNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)CN)C

Origin of Product

United States

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